
1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group and a 7-methyloct-1-en-1-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of a benzyloxybenzene derivative with a suitable alkyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar principles but optimized for efficiency and yield. Catalysts and continuous flow reactors may be employed to enhance the reaction rates and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The double bond in the 7-methyloct-1-en-1-yl chain can be reduced to form a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde, while reduction of the double bond may produce a fully saturated alkyl chain.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene depends on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their function and leading to physiological effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Benzyloxy)-2-(oct-1-en-1-yl)benzene: Similar structure but without the methyl group on the alkyl chain.
1-(Benzyloxy)-2-(7-methyloctyl)benzene: Similar structure but with a fully saturated alkyl chain.
1-(Methoxy)-2-(7-methyloct-1-en-1-yl)benzene: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene is unique due to the presence of both a benzyloxy group and a 7-methyloct-1-en-1-yl chain, which may confer distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C22H28O |
|---|---|
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
1-[(Z)-7-methyloct-1-enyl]-2-phenylmethoxybenzene |
InChI |
InChI=1S/C22H28O/c1-19(2)12-6-3-4-9-15-21-16-10-11-17-22(21)23-18-20-13-7-5-8-14-20/h5,7-11,13-17,19H,3-4,6,12,18H2,1-2H3/b15-9- |
InChI-Schlüssel |
DOEXLSQYXHJEHW-DHDCSXOGSA-N |
Isomerische SMILES |
CC(C)CCCC/C=C\C1=CC=CC=C1OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CCCCC=CC1=CC=CC=C1OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


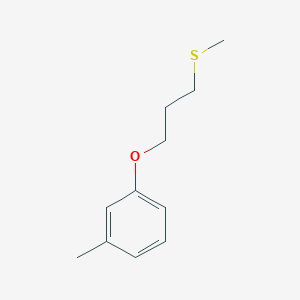
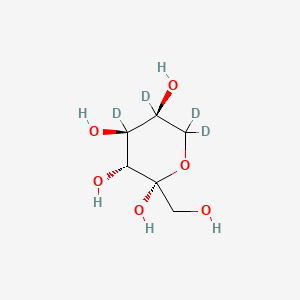
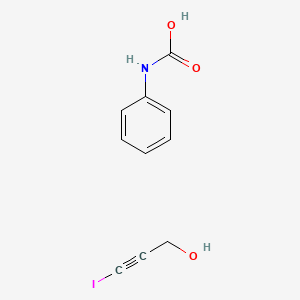
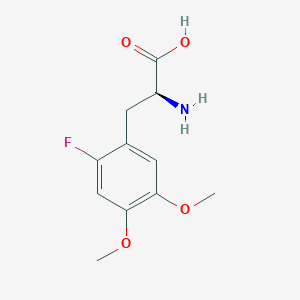
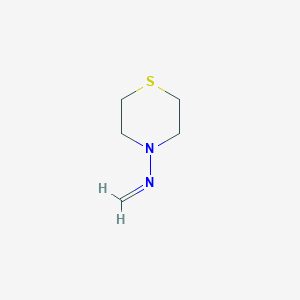
![(2S,3S,4S,5R)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849836.png)
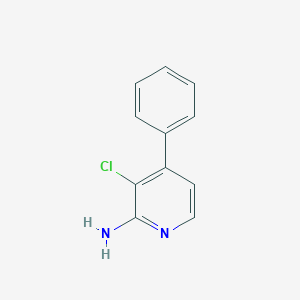
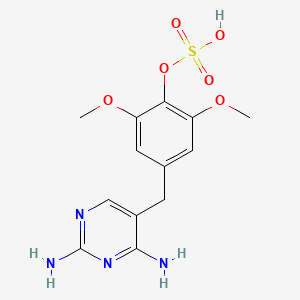
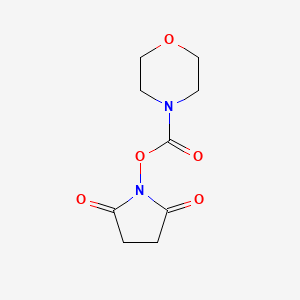



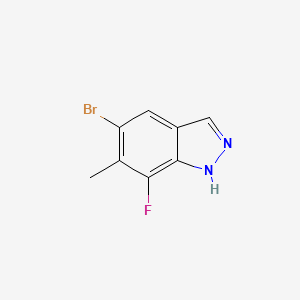
![2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid](/img/structure/B13849874.png)
